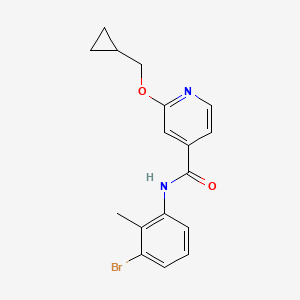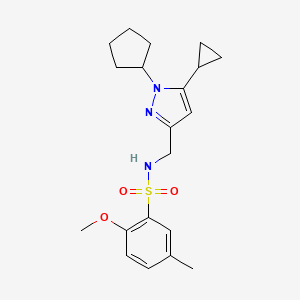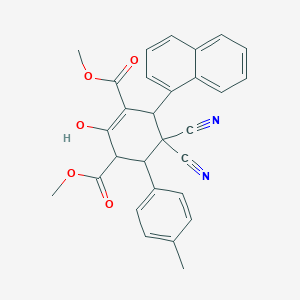
Dimethyl 5,5-dicyano-2-hydroxy-4-(4-methylphenyl)-6-(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dimethyl 5,5-dicyano-2-hydroxy-4-(4-methylphenyl)-6-(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate is a useful research compound. Its molecular formula is C29H24N2O5 and its molecular weight is 480.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
"Dimethyl 5,5-dicyano-2-hydroxy-4-(4-methylphenyl)-6-(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate" and its derivatives have been explored for their unique chemical properties and reactions. For example, research by Ornik et al. (1990) delves into the synthesis of fused pyranones through reactions involving methyl 2-benzoylamino-3-dimethylaminopropenoate, highlighting the compound's role in synthesizing complex organic structures including tetrahydro-2H-1-benzopyran-2-one and 2H-naphtho[1,2-b]pyran-2-one derivatives among others (Ornik et al., 1990). This demonstrates its utility in organic synthesis, particularly in constructing cyclohexene-based frameworks and pyranone derivatives.
Optical Properties and Material Science
Another significant application is in the field of material science, where compounds with similar structural features have been studied for their optical properties. Kolev et al. (2007) investigated the second-order optical properties of anionic 3-dicyanomethylene-5,5-dimethyl-1-[2-(4-hydroxyphenyl)ethenyl]-cyclohexene nanocrystallites, showcasing their potential in enhancing the effectiveness of optical materials through electric field-induced hyperpolarizability (Kolev et al., 2007). This research highlights the compound's relevance in developing new photonic and electronic materials with improved performance.
Photoreactive Protecting Groups
The structural motif related to "this compound" also finds application in the design of photoremovable protecting groups for carboxylic acids. Studies such as those by Zabadal et al. (2001) on 2,5-dimethylphenacyl esters reveal the utility of these compounds in organic synthesis and biochemistry, providing a method for the controlled release of active agents or the protection of functional groups in complex synthetic sequences (Zabadal et al., 2001).
Properties
IUPAC Name |
dimethyl 5,5-dicyano-2-hydroxy-4-(4-methylphenyl)-6-naphthalen-1-ylcyclohexene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O5/c1-17-11-13-19(14-12-17)24-22(27(33)35-2)26(32)23(28(34)36-3)25(29(24,15-30)16-31)21-10-6-8-18-7-4-5-9-20(18)21/h4-14,22,24-25,32H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIZBLKOFGGQGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(C(=C(C(C2(C#N)C#N)C3=CC=CC4=CC=CC=C43)C(=O)OC)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-2-phenyl-acetamide](/img/structure/B2712423.png)
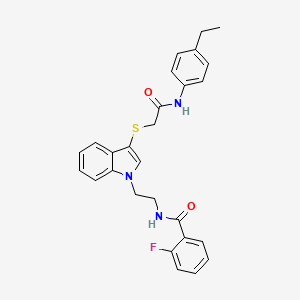

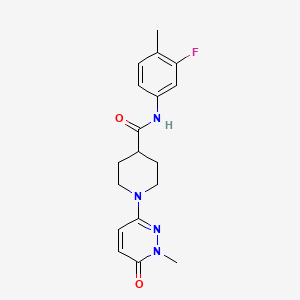
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2712430.png)
![N-(4-Methylsulfonylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2712431.png)

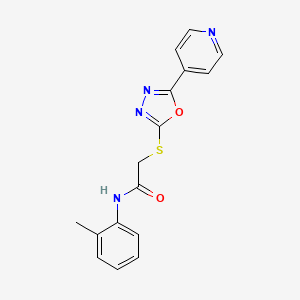
![[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanamine](/img/structure/B2712437.png)
![Tert-butyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2712439.png)


